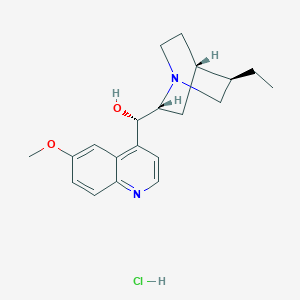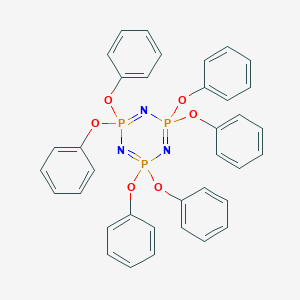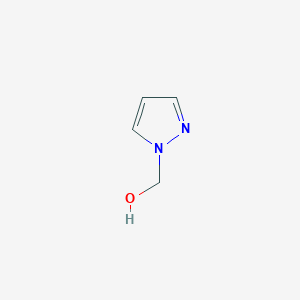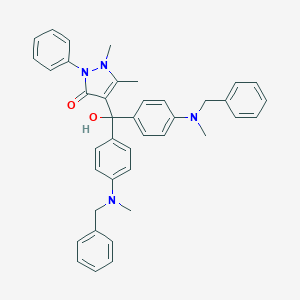
Hydroquinidine hydrochloride
Übersicht
Beschreibung
Hydroquinidine hydrochloride is a derivative of the cinchona alkaloid, hydroquinidine. It's known for its applications in organic synthesis and medicinal chemistry due to its unique chemical and physical properties. While specific studies on hydroquinidine hydrochloride are limited, related research provides insights into its synthesis, structure, and properties.
Synthesis Analysis
Hydroquinidine can be transformed into its hydrochloride salt through ion-pair formation, as shown in studies of cinchona alkaloids. For instance, analytical thin-layer chromatography (TLC) of hydroquinidine in a dichloromethane and methanol mixture revealed the formation of hydroquinidine hydrochloride, suggesting its synthesis from the base alkaloid through interaction with hydrochloric acid (Marchais et al., 2001).
Molecular Structure Analysis
The molecular structure of hydroquinidine hydrochloride has been elucidated using X-ray crystallography. The analysis showed that the chloride ion is trapped in a positive cavity formed by the protonated nitrogen of the quinuclidine ring and the methoxy group of the quinoline ring, indicating a tight ion-pair formation and explaining its apparent lipophilicity (Marchais et al., 2001).
Chemical Reactions and Properties
Hydroquinidine hydrochloride participates in various chemical reactions, owing to its ion-pair nature and structural geometry. Although specific reactions involving hydroquinidine hydrochloride are not detailed in the available literature, research on similar compounds suggests it could undergo nucleophilic substitution reactions, participate in the synthesis of conjugated polymers, and interact with metal ions due to its electron-rich structure (Geng et al., 2021).
Physical Properties Analysis
The formation of hydroquinidine hydrochloride as an ion-pair suggests it has distinct physical properties, such as increased lipophilicity compared to its base form. This property can influence its solubility in various solvents and its behavior in chromatographic techniques, making it a compound of interest in both analytical and preparative chemistry applications (Marchais et al., 2001).
Chemical Properties Analysis
The chemical properties of hydroquinidine hydrochloride, such as reactivity and stability, can be inferred from studies on hydroquinidine and its interactions. For example, the ion-pair formation and tight structure suggest that hydroquinidine hydrochloride could be stable under various conditions but may also participate in reactions specific to ion-pairs, such as displacement reactions or interactions with metal ions to form complexes (Marchais et al., 2001).
Wissenschaftliche Forschungsanwendungen
Hydroquinidine in Cardiac Arrhythmias : Hydroquinidine has been found effective in the treatment and prevention of cardiac arrhythmias, including in Brugada syndrome and short QT syndrome. Studies show its efficacy in preventing ventricular tachycardia (VT)/ventricular fibrillation (VF) inducibility and recurrence in patients with these conditions (Hermida et al., 2004), (Gaita et al., 2004).
Monitoring Hydroquinidine Levels : The monitoring of serum hydroquinidine levels is essential for its safe and effective use in treating cardiac arrhythmias. Techniques like fluorescence polarization immunoassay (FPIA) and liquid chromatography have been used for this purpose (Tod et al., 1990).
Electrophysiological Studies and Hydroquinidine : Electrophysiological investigations have demonstrated the efficacy of hydroquinidine in treating recurrent ventricular tachycardia, highlighting its value in the management of sustained, recurrent ventricular arrhythmias (Lévy et al., 1985).
Hydroquinidine in Multifocal Ectopic Purkinje-related Premature Contractions : A study identified a new SCN5A-related cardiac syndrome responsive to hydroquinidine treatment, indicating its role in managing hyperexcitability of the fascicular-Purkinje system (Laurent et al., 2012).
Chemical Analysis of Hydroquinidine : Research has also focused on the chemical analysis and determination of hydroquinidine and its derivatives, important for its characterization and quality control in pharmaceutical applications (Kluska et al., 2015).
Safety And Hazards
Hydroquinidine hydrochloride should be handled in a well-ventilated place . Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Dust formation and aerosols should be avoided . Non-sparking tools should be used . In case of a spill or leak, personnel should be evacuated to safe areas .
Zukünftige Richtungen
Hydroquinidine has been investigated for its efficacy and safety in patients with Brugada syndrome . It has also been found to exhibit strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells . Future studies are necessary to provide new insights into the Hydroquinidine action mechanism and to evaluate its capacity in in-vivo .
Eigenschaften
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H/t13-,14-,19+,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULXTQKDWYBJMO-VJAUXQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1435-55-8 (Parent) | |
| Record name | Hydroquinidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00933162 | |
| Record name | 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroquinidine hydrochloride | |
CAS RN |
1476-98-8 | |
| Record name | Hydroquinidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroquinidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroquinidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROQUINIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BR4G8VAHM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)





